Product packaging for Cinnamyl bromide(Cat. No.:CAS No. 4392-24-9)

Cinnamyl bromide

Cat. No.: B146386
CAS No.: 4392-24-9
M. Wt: 197.07 g/mol
InChI Key: RUROFEVDCUGKHD-QPJJXVBHSA-N
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Description

Nomenclature and Chemical Structure within a Research Context

Understanding the precise nomenclature and structural characteristics of cinnamyl bromide is fundamental for its accurate representation and utilization in scholarly literature.

IUPAC Name and Common Synonyms in Scholarly Literature

The systematic IUPAC name for this compound is [(E)-3-bromoprop-1-enyl]benzene. nih.govjst.go.jp However, in academic research and commercial contexts, it is frequently referred to by several common synonyms. These include:

3-Bromo-1-phenyl-1-propene tcichemicals.comtcichemicals.com

3-Phenylallyl bromide nih.gov

(3-Bromo-1-propen-1-yl)benzene nih.gov

trans-Cinnamyl bromide nih.govjst.go.jp

The use of these synonyms is prevalent in research publications and chemical databases, often alongside the CAS Registry Number (4392-24-9) for unambiguous identification. nih.govtcichemicals.com

Stereochemical Considerations: Predominantly Trans Isomer and its Implications in Synthesis and Reactivity

This compound exists as geometric isomers due to the presence of a carbon-carbon double bond. The predominant form encountered in research and commercially available samples is the trans (or E) isomer. nih.govjst.go.jp This stereochemistry is crucial as it can significantly influence the outcome and stereoselectivity of reactions in which this compound participates. nih.gov For instance, in certain palladium-catalyzed reactions, the stereochemistry of the allylic compound, such as this compound, can decisively affect the stereochemical outcome of the resulting products, like β-lactams. koreascience.kr The trans configuration is often preferred or exclusively formed in various synthetic routes to this compound. orgsyn.org The stereospecificity of reactions involving allylic halides is a well-studied area in organic chemistry. nih.govacs.org

Molecular Formula and Weight in Research Publications

The molecular formula of this compound is C₉H₉Br. cymitquimica.comnih.gov Its molecular weight is approximately 197.07 g/mol . nih.govvwr.com These values are consistently reported in research publications and chemical databases, serving as essential parameters for stoichiometric calculations and compound characterization. nih.govvwr.com

Here is a summary of the key identifiers for this compound:

PropertyValueSource
Molecular FormulaC₉H₉Br cymitquimica.comnih.gov
Molecular Weight197.07 g/mol nih.govvwr.com
CAS Registry Number4392-24-9 nih.govtcichemicals.com
PubChem CID5357478 nih.gov
IUPAC Name[(E)-3-bromoprop-1-enyl]benzene nih.govjst.go.jp

Historical Overview of this compound Research

Research involving this compound has a history rooted in the broader exploration of allylic halides and their reactivity in organic synthesis. Early studies likely focused on its synthesis from precursors like cinnamyl alcohol and its participation in fundamental reactions such as nucleophilic substitutions. ontosight.aiorgsyn.org As synthetic methodologies advanced, this compound's utility as a versatile electrophile in various coupling reactions and functionalization strategies became more apparent. The development of transition-metal-catalyzed reactions, for example, opened new avenues for employing this compound in the construction of complex molecular architectures. thieme-connect.comresearchgate.netwikipedia.org Historical research also includes investigations into the stereochemical aspects of reactions involving cinnamyl systems, contributing to the understanding of reaction mechanisms and selectivity. nih.govacs.org

Significance and Broad Impact in Chemical Sciences

This compound's significance in chemical sciences stems primarily from its role as a reactive and versatile intermediate.

Role as a Versatile Building Block in Complex Molecule Synthesis

This compound is widely recognized as a valuable building block in organic synthesis. cymitquimica.comontosight.ai Its allylic bromide structure makes it highly amenable to reactions with various nucleophiles and organometallic reagents. cymitquimica.com It is employed in the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and fragrances. cymitquimica.comontosight.ai

Key reaction types where this compound serves as a crucial starting material or intermediate include:

Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, allowing for the introduction of various functionalities via SN1 or SN2' pathways. cymitquimica.com

Coupling Reactions: this compound is a common substrate in transition-metal-catalyzed coupling reactions, such as Heck, Suzuki, and Sonogashira couplings, to form new carbon-carbon bonds and construct more complex conjugated systems. researchgate.net

Grignard Reactions: It reacts with Grignard reagents, often undergoing SN2' addition, which is a powerful tool for carbon-carbon bond formation. thieme-connect.com

Synthesis of Heterocycles: this compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in constructing cyclic systems. koreascience.krbeilstein-journals.org

The ability of this compound to participate in these diverse transformations highlights its importance as a flexible synthon for accessing a wide range of complex organic molecules in academic research and beyond. cymitquimica.comontosight.ai

Importance in the Development of Pharmaceuticals and Agrochemicals

This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. cymitquimica.comontosight.aimyskinrecipes.com Its ability to undergo nucleophilic substitution allows for the introduction of the cinnamyl group into target molecules, which can impart desired biological activities. For example, this compound is used in the synthesis of naftifine (B1207962), an antifungal medication. cymitquimica.comchemicalbook.com The incorporation of cinnamyl-based structures is an active area of research in the development of new biologically active compounds.

Relevance in Materials Science, Including Polymer Synthesis

In materials science, this compound is relevant, particularly in the field of polymer synthesis. ontosight.ai The cinnamyl group contains a carbon-carbon double bond that can undergo polymerization and cross-linking reactions. cymitquimica.comresearchgate.net this compound has been utilized in the synthesis of cinnamyl-based polymers, which show potential applications in various material science fields. ontosight.ai For instance, cinnamic acid derivatives, which share the cinnamyl structure, are known for their photocrosslinking properties, allowing for the formation of crosslinked polymer structures upon UV irradiation. researchgate.net Research includes the synthesis of cinnamyl-modified polymers, such as cinnamyl-modified chitosan (B1678972) oligosaccharide, to enhance material properties like antimicrobial activity and thermal stability. researchgate.net this compound has also been used in the preparation of modified cyclodextrin (B1172386) derivatives, demonstrating its utility in creating functionalized materials. figshare.com

Data related to the synthesis of this compound derivatives and their subsequent reactions can be found in academic literature. For example, studies on palladium-mediated cross-coupling reactions involving this compound derivatives detail reaction conditions and yields. scispace.com Research on the electrochemical reduction of this compound provides insights into reaction pathways and product distributions under different electrochemical conditions. acs.org

PropertyValueSource
Molecular FormulaC9H9Br ontosight.ainih.gov
CAS Number4392-24-9 guidechem.comnih.gov
AppearanceColorless to pale yellow liquid, white to slightly yellow-beige powder cymitquimica.comontosight.aiguidechem.comtcichemicals.com
OdorSweet, aromatic (reminiscent of cinnamon) cymitquimica.comguidechem.com
SolubilitySoluble in organic solvents (ether, chloroform, ethanol, methanol); Limited solubility in water cymitquimica.comguidechem.comchemicalbook.com
Boiling Point103 °C at 22 mm Hg, 135-140°C ontosight.aichemicalbook.com
Density1.332 g/mL at 25 °C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Br B146386 Cinnamyl bromide CAS No. 4392-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-bromoprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROFEVDCUGKHD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-24-9
Record name Cinnamyl bromide
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Record name 4392-24-9
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Record name Cinnamyl bromide
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Synthetic Methodologies for Cinnamyl Bromide and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing cinnamyl bromide typically involve the conversion of cinnamyl alcohol or the bromination of phenylpropenes using common brominating agents.

Bromination of Cinnamyl Alcohol using Hydrogen Bromide in Acetic Acid

One classical method for preparing this compound involves the reaction of cinnamyl alcohol with hydrogen bromide in the presence of acetic acid. orgsyn.org This method is referenced as a means to convert alcohols to alkyl halides. orgsyn.org A diagram illustrates this synthesis, showing cinnamyl alcohol reacting with hydrobromic acid in the presence of acetic acid to yield this compound. wikimedia.org

Utilization of Phosphorus Tribromide in Organic Solvents

Phosphorus tribromide (PBr₃) is another commonly employed reagent for the conversion of alcohols to alkyl bromides, including the synthesis of this compound from cinnamyl alcohol. wikipedia.org This reaction can be carried out in various organic solvents. For instance, a modified method described by Rupe and Burgin involves the reaction of freshly distilled cinnamyl alcohol with phosphorus tribromide in anhydrous benzene (B151609), with the addition of absolute pyridine, under cooling conditions. iisc.ac.in The reaction mixture is subsequently decomposed with water, and the product is extracted and purified. iisc.ac.in Another procedure details the reaction of 3-phenyl-pro-2-en-1-ol (cinnamyl alcohol) with phosphorus tribromide in anhydrous dichloromethane (B109758) at steam bath temperature for one hour, resulting in a high yield of 96.2%. chemicalbook.com

Data from a study investigating the synthesis of this compound using phosphorus tribromide in different conditions shows varying yields and reaction times. iisc.ac.in

ExperimentCinnamyl Alcohol (g)Pyridine (g)SolventSolvent Volume (c.c.)PBr₃ (g)Temperature (°C)TimeYield (%)
-303Anhydrous Benzene3026Room Temperature2 hours-
---Methyl AlcoholMinimum-05 minutesUp to 79
---Ethyl Alcohol--20-25-Slightly better than Methyl Alcohol

Reaction with N-Bromosuccinimide (NBS) on Phenylpropenes

N-Bromosuccinimide (NBS) is a well-known reagent for allylic and benzylic bromination. missouri.edu this compound can be synthesized by the action of NBS on phenylpropenes, specifically 3-phenylpropene (allylbenzene) and 1-phenylpropene. orgsyn.org NBS can serve as a convenient source of bromine radicals for these reactions. missouri.edu A general procedure for the preparation of cinnamyl bromides involves the reaction of a starting material in anhydrous THF with NBS and p-TsOH at elevated temperatures. rsc.org

Advanced and Stereoselective Synthesis

Beyond classical methods, more advanced techniques allow for stereospecific synthesis and the preparation of substituted this compound derivatives from different precursors.

Stereospecific Conversion of Alcohols to Alkyl Halides

The conversion of alcohols to alkyl halides, including the synthesis of this compound from cinnamyl alcohol, can be achieved stereospecifically. orgsyn.org This implies that the reaction proceeds with a defined outcome regarding the spatial arrangement of atoms in the product molecule. The method described in one procedure is highlighted as being general for converting alcohols to alkyl halides and is stereospecific. orgsyn.org

Preparation of Substituted Cinnamyl Bromides from Cinnamyl Aldehydes and Cinnamic Esters

Substituted cinnamyl bromides can be prepared from cinnamyl aldehydes and cinnamic esters, although specific detailed procedures for their conversion directly to cinnamyl bromides were not extensively detailed in the search results. However, cinnamyl alcohol, a direct precursor to this compound, can be prepared by the reduction of cinnamaldehyde (B126680). lookchem.com This suggests that substituted cinnamyl aldehydes could serve as starting materials for substituted cinnamyl alcohols, which could then be converted to the corresponding bromides. Cinnamic esters can also be synthesized from this compound, indicating a relationship between these compound classes. researchgate.net

Research findings mention the synthesis of other cinnamyl bromides following literature procedures, starting from various materials, including those potentially derived from substituted cinnamyl aldehydes or cinnamic esters. rsc.org

Green Chemistry Approaches in this compound Synthesis

Efforts have been directed towards developing more environmentally friendly methods for synthesizing this compound and related compounds, aligning with the principles of green chemistry. These approaches aim to minimize or eliminate the use of hazardous substances and reduce waste generation.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional synthesis of this compound often employs volatile organic solvents like benzene or acetonitrile. orgsyn.orgiisc.ac.in Green chemistry approaches explore the use of solvent-free conditions or alternative, more environmentally benign solvents. While specific detailed examples for this compound synthesis under strictly solvent-free conditions were not extensively found in the search results, the concept of solvent-free reactions is being explored for similar transformations, such as the synthesis of 1,2,3-triazole derivatives using alkyl halides under ball-milling conditions. researchgate.net Environmentally benign solvents, such as water, ionic liquids, or polyethylene (B3416737) glycol, are being investigated as alternatives to traditional organic solvents in various chemical processes.

Catalytic Methods for Enhanced Efficiency

Catalytic methods can enhance the efficiency and selectivity of chemical reactions, often allowing for milder reaction conditions and reduced energy consumption. The use of catalysts in the synthesis of this compound or its derivatives can contribute to greener processes. For instance, palladium catalysts have been utilized in the synthesis of cinnamyl acetate (B1210297) from this compound via phase transfer catalysis, demonstrating the role of catalysts in cinnamyl compound transformations. wikipedia.org Nickel(II)-catalyzed reactions have also been reported for the regioselective functionalization of cinnamyl alcohols to produce fluoroolefin derivatives. rsc.org

Synthesis of this compound Derivatives

This compound serves as a key intermediate for the synthesis of a variety of cinnamyl derivatives, which are valuable compounds in different fields.

Regioselective and Stereoselective Syntheses

The synthesis of cinnamyl derivatives often requires control over regioselectivity (the orientation of chemical reaction on a molecule) and stereoselectivity (the preferential formation of one stereoisomer over another). For example, the reaction of this compound with β-cyclodextrin has been shown to yield predominantly a regioselective 3I-O-cinnamyl derivative. acs.orgnih.gov This highlights the potential for achieving high regioselectivity in reactions involving this compound. In other studies involving the etherification of tropolone (B20159) rings with alkyl bromides, including this compound, the choice of base and solvent system was found to influence the regioselectivity of the reaction. tandfonline.com

Preparation of Halogenated Cinnamyl Analogs

Halogenated cinnamyl analogs are derivatives where additional halogen atoms are introduced into the cinnamyl structure. The synthesis of these analogs can involve various methods, often starting from cinnamyl alcohol or related compounds. While direct bromination of this compound to introduce further bromine atoms might be possible under specific conditions, the search results did not provide detailed synthetic routes for di- or polyhalogenated cinnamyl bromides. However, related bromination reactions, such as allylic and benzylic bromination using reagents like N-bromosuccinimide (NBS), are established methods for introducing bromine atoms into unsaturated systems. missouri.edunih.gov These methodologies could potentially be adapted for the synthesis of halogenated cinnamyl analogs.

Reactivity and Mechanistic Studies of Cinnamyl Bromide

Nucleophilic Substitution Reactions

The allylic nature of cinnamyl bromide allows for participation in nucleophilic substitution reactions. The reaction pathway can be influenced by factors such as solvent properties and the nature of the nucleophile.

SN1 and SN2 Pathways in Solvolysis Studies

Studies on the solvolysis of this compound, where the solvent acts as the nucleophile, indicate that the reaction can proceed through dual pathways: SN1 and SN2. The specific rates of solvolysis are significantly dependent on both the nucleophilicity and the ionizing ability of the solvent. researchgate.net Conjugated allylic substrates like this compound generally show enhanced reactivity due to the proximity of the pi system, which can stabilize the developing positive charge in an SN1-like transition state. researchgate.net Allyl, benzyl, and benzoyl substrates, owing to the possibility of increased resonance stabilization in the cation, typically favor stepwise unimolecular SN1 (dissociative) reactions. researchgate.net

Influence of Solvent Polarity and Nucleophilicity on Reaction Mechanisms

The choice of solvent plays a crucial role in determining the dominant reaction mechanism for this compound. In solvolysis studies, the ionizing power and nucleophilicity of the solvent influence the balance between SN1 and SN2 pathways. researchgate.net Polar protic solvents, for instance, can strongly solvate developing carbocations and leaving groups, stabilizing the transition state for SN1 reactions and potentially increasing the reaction rate. slideshare.net The relative nucleophilicity of attacking species also impacts the reaction course, with different nucleophiles exhibiting varying reactivities depending on the substrate and solvent. koreascience.kr

Formation of Vinylaziridines via Catalytic Ylide Processes

This compound can be utilized in the synthesis of vinylaziridines through reactions mediated by catalytic amounts of sulfides, acting via ylide intermediates. β-Phenylvinylaziridines have been prepared in moderate to good yields from the reaction of N-sulfonylimines and this compound in the presence of a catalytic amount of dimethyl sulfide (B99878) and potassium carbonate in acetonitrile. psu.edursc.org This process involves the initial formation of a sulfonium (B1226848) salt from dimethyl sulfide and this compound, followed by deprotonation to generate a sulfonium ylide. psu.edu The ylide then reacts with the N-sulfonylimine, leading to the formation of the vinylaziridine and regeneration of the catalytic sulfide. psu.edu The facile salt formation between dimethyl sulfide and this compound accelerates the catalytic cycle. psu.edu

Radical Reactions and Catalysis

This compound can also participate in radical reactions, particularly as a precursor for bromine radicals.

Bromine Radical Catalysis by Energy Transfer Photosensitization

This compound has been employed as a precatalyst in bromine radical catalysis systems, specifically utilizing energy transfer photosensitization. nih.govresearchgate.netacs.orgnih.gov This approach allows for the controlled generation of bromine radicals under mild conditions, often using visible light and a photocatalyst. nih.govresearchgate.netacs.orgnih.gov The photosensitizing triplet-state β-fragmentation of this compound is key to releasing the bromine radical. nih.govresearchgate.netacs.orgnih.gov This method has been successfully applied in transformations such as [3+2] cycloadditions of vinyl- and ethynylcyclopropanes with alkenes. nih.govresearchgate.netacs.orgnih.gov The use of a photocatalyst, such as 4CzIPN, in parts per million levels can sensitize the triplet state fragmentation of this compound. nih.govresearchgate.netacs.org

Generation of Bromine Radicals from this compound

Bromine radicals can be generated from this compound through photosensitization. nih.govresearchgate.netacs.orgnih.gov Upon excitation via energy transfer from a photocatalyst, this compound undergoes β-fragmentation, releasing a bromine radical and a cinnamyl carbon radical. nih.gov This controlled generation method offers an alternative to classical strategies for generating bromine radicals, such as the photolysis of molecular bromine or thermolysis of N-bromosuccinimide, which can have drawbacks related to toxicity and reactivity control. nih.gov Radical trapping experiments have provided support for the formation of the cinnamyl carbon radical in these processes. nih.gov

Radical Trapping Experiments and Intermediate Characterization

Radical trapping experiments have been employed to provide evidence for the formation of cinnamyl carbon radicals during certain reactions involving this compound nih.gov. For instance, the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical scavenger has supported the generation of cinnamyl carbon radicals nih.gov. While the bromine radical-TEMPO adduct was not readily detected, likely due to stability issues, the high-yielding recovery of a dormant precatalyst in the TEMPO trapping experiment further supports the involvement of radical species nih.gov.

Electrochemical reduction studies of this compound have also indicated the formation of either carbanions or radical intermediates, depending on the applied potential acs.org. Reduction at -1.35 V (vs. SCE) primarily generates radicals, while reduction at -1.85 V (vs. SCE) favors the formation of carbanions acs.org. The electrogenerated cinnamyl radicals can undergo coupling reactions with species like nitric oxide (NO) to yield various products, including cinnamaldehyde (B126680) oxime and cinnamonitrile (B126248) acs.org.

Furthermore, studies on the radical fishersci.canih.gov-rearrangements of Breslow intermediates bearing radical-stabilizing N-substituents, including cinnamyl, have shown facile homolytic C-N bond scission under mild conditions nih.gov. This process leads to products of formal fishersci.canih.gov-rearrangement, supported by EPR experiments and computational analysis nih.gov.

Cross-Coupling Reactions

This compound is a valuable substrate in various cross-coupling reactions, particularly those catalyzed by palladium, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions involving allylic electrophiles like this compound have been extensively studied rsc.orgrsc.org. Aryl and alkenylgold(I) phosphanes, for instance, react regioselectively with cinnamyl halides under palladium catalysis to yield α-substitution products in moderate to high yields rsc.orgrsc.org. This reactivity highlights the utility of organogold intermediates in palladium-catalyzed cross-coupling reactions rsc.org.

Another application involves the use of palladium-iron metal-organic frameworks (Pd-Fe-MOF) as highly active catalysts for the allylic alkylation of cinnamyl bromides thieme-connect.comresearchgate.net. These heterometallic MOFs have demonstrated efficiency in coupling this compound with alkylboronic pinacol (B44631) esters thieme-connect.comresearchgate.net.

Allylic Alkylation with Alkylboronic Pinacol Esters

This compound can participate in allylic alkylation reactions with alkylboronic pinacol esters thieme-connect.com. A heterometallic palladium-iron metal-organic framework (Pd-Fe-MOF) has been shown to catalyze this coupling in the presence of Cs2CO3 and KF, affording the corresponding coupling products with yields reported up to 76% thieme-connect.com. This method is effective for coupling this compound with typically reluctant reagents like Me-Bpin researchgate.net. The heterogeneous nature of the Pd-Fe-MOF catalyst in this reaction has been supported by leaching tests rsc.org.

Selected examples of yields obtained in the cross-coupling of cinnamyl bromides with alkylboronic pinacol esters catalyzed by a Pd-Fe MOF include:

Alkylboronic Pinacol EsterThis compound Substituent (R)Yield (%)
Me-BpinH58
Me-BpinBr45
Me-BpinCF345
Me-BpinOMe37
Ph-BpinH60
Ph-BpinOMe54
Ph-BpinCHO76
Ph-BpinNO270
Ph-BpinCF368

Cascade Reactions and Rearrangements

This compound is involved in various cascade reactions and rearrangements, often leading to the formation of complex polyheterocyclic structures.

Allylation Cascade Reactions with Complex Organic Substrates

This compound participates in allylation cascade reactions with complex organic substrates like indigo (B80030) beilstein-journals.orgresearchgate.netrsc.orgjcu.edu.au. These reactions can lead to the formation of diverse polyheterocyclic architectures researchgate.net. In the reaction of indigo with this compound in the presence of a base, various products have been observed, including spiro-based derivatives beilstein-journals.org.

Specifically, the reaction of indigo with this compound has been shown to yield spiroindolinepyridoindolone derivatives as major products researchgate.netrsc.org. An additional variation in product outcome, a C-cinnamylated spiroindolinepyridoindoledione, has also been observed beilstein-journals.orgrsc.org. The formation of these products can involve complex mechanistic pathways, including potential Claisen rearrangements or radical mechanisms rsc.orgjcu.edu.au. The bulky nature of the cinnamyl unit can influence the reaction pathway and potentially lead to slower reactions uow.edu.au.

Further mechanistic studies are often required to fully understand the outcomes and regioselectivity of these cascade reactions involving this compound and complex substrates beilstein-journals.org.

Thermally Induced Rearrangements and C-allylation

Thermal conditions can induce rearrangements and C-allylation reactions involving this compound. In some instances, these transformations may proceed through mechanisms involving radical or ionic intermediates. For example, a study investigating the allylation cascade reactions of indigo with this compound observed the formation of C-cinnamylated products under thermal conditions (85–88 °C) rsc.orgresearchgate.net. A proposed mechanism for the formation of a C-allylated structure involved a thermally induced homolytic cleavage of the cinnamyl unit, leading to the formation of two highly stabilized radicals which could drive a 1,3-shift .

Another study on the rearrangement of thiocyanates into isothiocyanates utilized cinnamyl thiocyanate (B1210189), prepared from this compound and potassium thiocyanate rsc.org. While an alternative rearrangement pathway was considered, the classical scheme, which would lead to cinnamyl isothiocyanate, was observed under thermal conditions rsc.org. This suggests that for this specific reaction, the classical rearrangement pathway is favored rsc.org.

In the context of allylic esters, thermal rearrangement of enolate carbanions has been observed to be a synthetically useful transformation core.ac.uk. While this study primarily focused on cinnamyl chloride derivatives, it highlights the potential for thermal rearrangements in cinnamyl systems core.ac.uk.

Furthermore, research on the thermal rearrangement of cinnamyloxynaphthalenes indicates that these reactions can proceed via a cinnamyl cation intermediate, with the outcome governed by the thermodynamic stability of the cation and the corresponding phenoxy anion scirp.org. This suggests that ionic mechanisms can also be operative in thermally induced rearrangements of cinnamyl derivatives scirp.org.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the intricate mechanisms of reactions involving this compound and related cinnamyl derivatives recercat.catfigshare.comrsc.orgnih.govacs.org. These computational methods provide insights into reaction pathways, transition states, intermediates, and the factors influencing their stability core.ac.ukuva.esnumberanalytics.comfrontiersin.org.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations are widely used to map out the potential energy surfaces and identify the lowest energy pathways for chemical reactions involving cinnamyl compounds acs.orgcore.ac.uk. For instance, DFT has been employed to investigate the mechanism of N-heterocyclic carbene (NHC)-Cu-catalyzed allylation of imines with allyl bromides, including this compound rsc.org. These calculations helped reveal a B(pin)-mediated Cu/B rearrangement mechanism and the origin of regioselectivity in these allylation reactions rsc.org.

Another application of DFT is in studying cross-coupling reactions catalyzed by gold(I) complexes involving this compound recercat.catfigshare.comacs.org. Computational attempts to characterize the mechanism of the process using DFT revealed complexities and a significant range of energy values depending on the specific functional used recercat.catfigshare.com. This highlights the challenges and the importance of careful functional selection in computational studies of complex reaction mechanisms recercat.cat.

DFT calculations have also been utilized to understand the mechanism of photocatalyzed reactions involving cinnamyl chlorides, providing evidence for energy transfer and subsequent bond cleavage events nih.gov. While this study focused on cinnamyl chlorides, the computational approaches are relevant to understanding the behavior of this compound under similar conditions nih.gov.

Modeling of Transition States and Intermediates

Computational methods are essential for locating and characterizing transition states and intermediates, providing detailed information about the energy barriers and the structures involved in chemical transformations core.ac.uknih.gov. For example, DFT calculations have been used to study the transition state geometries in double cyclization reactions of cinnamyl derivatives, providing insights into the observed stereoselectivity core.ac.uk.

In the context of photocatalyzed reactions, computational studies have modeled intermediates such as triplet-allyl-pairs and investigated their subsequent transformations nih.gov. These models help in understanding the short-lived species that are difficult to observe experimentally nih.gov.

Furthermore, computational studies on the palladium-catalyzed carbonylation of cinnamyl chloride have located the structures of transition states involved in the migratory insertion of the C=C double bond into the metal hydride researchgate.net. This level of detail from computational modeling is crucial for understanding the elementary steps of catalytic cycles researchgate.net.

Analysis of Carbocation Stability and Resonance Stabilization

The stability of carbocation intermediates plays a significant role in the reactivity of allylic halides like this compound numberanalytics.comresearchgate.net. Computational chemistry is a powerful tool for analyzing the stability of these charged species and the effects of resonance stabilization nih.govfrontiersin.orgmasterorganicchemistry.com.

The cinnamyl cation, formed by the ionization of this compound, is a resonance-stabilized carbocation scirp.org. The positive charge can be delocalized across the allylic system and into the phenyl ring numberanalytics.commasterorganicchemistry.com. DFT calculations can quantify the degree of charge delocalization and the energetic stabilization provided by resonance frontiersin.org. Studies have shown that adjacent pi bonds allow the carbocation p-orbital to be part of a conjugated pi-system, leading to delocalization through resonance numberanalytics.commasterorganicchemistry.com.

Computational studies can also compare the stability of different possible carbocation intermediates that might arise from this compound, such as the cinnamyl cation versus other potential rearranged species scirp.org. This analysis helps in predicting the favored reaction pathways based on the relative stabilities of the intermediates involved scirp.org. The stability of carbocations is influenced by factors including hyperconjugation and resonance effects numberanalytics.comfrontiersin.org.

Applications in Organic Synthesis and Medicinal Chemistry Research

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Cinnamyl bromide plays a significant role in the synthesis of various pharmaceutical intermediates and APIs. cymitquimica.comontosight.ai Its ability to undergo nucleophilic substitution makes it a versatile reagent in the construction of diverse drug molecules. ontosight.ai

Naftifine (B1207962) Synthesis and Related Compounds

This compound is utilized in the synthesis of naftifine, an allylamine (B125299) antifungal drug. cymitquimica.comfishersci.atchemicalbook.comcymitquimica.comthermofisher.com Naftifine is used for the topical treatment of fungal infections. wikipedia.org The synthesis of naftifine involves the alkylation of 1-naphthylmethylamine with this compound. archive.orgtheswissbay.ch This reaction introduces the cinnamyl group into the amine structure, a key step in forming the allylamine framework of naftifine. Related allylamine antifungals may also involve similar synthetic strategies utilizing this compound or related cinnamyl halides.

Cinnamedrine (B1669051) Synthesis via Alkylation of Ephedrine (B3423809)

Cinnamedrine, also known as N-cinnamylephedrine, is a sympathomimetic drug. wikipedia.orgcontaminantdb.caiiab.me A primary method for synthesizing cinnamedrine involves the alkylation of ephedrine with this compound. chemicalbook.com This reaction typically proceeds via an SN2 mechanism, where the hydroxyl oxygen of ephedrine acts as a nucleophile, displacing the bromide from this compound. Sodium bicarbonate can be used as a mild base to deprotonate the hydroxyl group, enhancing its nucleophilicity for the reaction. This method has been reported to achieve high yields under optimized conditions.

Role in the Synthesis of Diverse Bioactive Molecules

Beyond naftifine and cinnamedrine, this compound is employed in the synthesis of a variety of other bioactive molecules. ontosight.aimyskinrecipes.com Its reactivity allows for its incorporation into different structural scaffolds, contributing to the development of new drugs and natural products. myskinrecipes.com For instance, this compound has been used in the synthesis of certain morphinan (B1239233) derivatives, which are relevant in pain management research. researchgate.net It has also been involved in the synthesis of complex natural products, highlighting its strategic importance in building molecular complexity. researchgate.net

Derivatization and Functionalization

This compound serves as a precursor for the derivatization and functionalization of the cinnamyl moiety, enabling the synthesis of a wide range of substituted cinnamyl compounds and polymers. ontosight.ai

Preparation of Substituted Cinnamyl Compounds

This compound can be used to prepare substituted cinnamyl compounds through various reactions, such as nucleophilic substitution with different nucleophiles or by serving as a substrate in coupling reactions. The bromine atom can be replaced by other functional groups, or the cinnamyl double bond can undergo further transformations. For example, substituted cinnamyl bromides themselves can be synthesized from corresponding substituted cinnamyl alcohols or aldehydes. rsc.org These substituted cinnamyl bromides can then be used as building blocks for more complex molecules.

Synthesis of Cinnamyl-Based Polymers

This compound can undergo polymerization and other transformations, making it a valuable monomer or building block in the synthesis of cinnamyl-based polymers. cymitquimica.comontosight.ai These polymers have potential applications in fields such as biomedical science and materials science. ontosight.ai The cinnamyl group can be incorporated into polymer structures, influencing their properties. For instance, cinnamyl moieties have been introduced into block copolymers, affecting their characteristics and potential as nanocarriers for drug delivery. mdpi.com

Modification of Natural Products (e.g., Cyclodextrins, Chitosan)

This compound has been employed in the chemical modification of natural products like cyclodextrins and chitosan (B1678972) to alter their properties and expand their potential applications.

Cyclodextrins (CDs), which are cyclic oligosaccharides, can be modified using this compound to yield novel derivatives. nih.govacs.org For instance, a simple method for preparing 3I-O-substituted β-cyclodextrin derivatives using this compound has been reported. acs.orgcyclolab.hu These monosubstituted derivatives have shown potential for self-organizing into supramolecular structures. cyclolab.hu Research indicates that the position of the cinnamyl group on the cyclodextrin (B1172386) rim, the solvent used, and the temperature significantly influence the formation of these supramolecular complexes. cyclolab.hu These structures are being investigated for their potential use as pseudostationary phases in electrophoretic separation methods. cyclolab.hu

While the provided search results mention the modification of chitosan with cinnamic acid to form N-cinnamoyl chitosan (NCC) researchgate.net, direct modification of chitosan using this compound was not explicitly detailed in the search results. The modification with cinnamic acid involves forming an amide linkage, whereas modification with this compound would likely involve etherification or other reactions with the hydroxyl or amino groups of chitosan.

Development of Novel Reagents and Catalysts

This compound plays a role in the development of novel reagents and catalysts, particularly in radical-based transformations and asymmetric catalysis.

Precatalyst in Bromine Radical Catalysis

This compound has been successfully utilized as a precatalyst in bromine radical catalysis systems. nih.govnih.govacs.orgresearchgate.netacs.org A mild and user-friendly system has been reported where this compound undergoes photosensitizing triplet-state β-fragmentation. nih.govnih.govacs.org This process, often initiated by a photocatalyst like 4CzIPN at parts per million levels, generates bromine radicals in a controlled manner. nih.govnih.govacs.orgacs.org

This bromine radical catalysis system has been shown to enable efficient [3 + 2] cycloaddition reactions between diversely substituted vinyl- and ethynylcyclopropanes and various alkenes, including those relevant to drug molecules. nih.govnih.govacs.orgresearchgate.netacs.org Control experiments support the formation of a cinnamyl carbon radical and highlight the crucial role of the bromine radical in this transformation, demonstrating higher yields compared to using NBS or Br2 directly. nih.gov

Involvement in Catalytic Asymmetric Bromohydroxylation

Cinnamyl alcohols have been identified as effective substrates in catalytic asymmetric bromohydroxylation reactions, a process where this compound is not the catalyst itself but the structure from which the substrate is derived influences the reaction. rsc.orgnih.govresearchgate.netrsc.org In this context, the asymmetric bromohydroxylation of cinnamyl alcohols allows for the enantioselective installation of a bromine atom and a hydroxyl group across a double bond, creating chiral bromohydrins. rsc.orgnih.govrsc.org

Advanced Analytical Techniques in Cinnamyl Bromide Research

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structure, functional groups, and purity of cinnamyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR) for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful tool for determining the structural identity and assessing the purity of organic compounds like this compound rsc.org. Both 1H NMR and 13C NMR provide distinct spectral data that correspond to the hydrogen and carbon environments within the molecule. Analysis of chemical shifts, splitting patterns, and integration in 1H NMR spectra allows for the identification and quantification of different types of protons present rsc.org. Similarly, 13C NMR provides information about the carbon skeleton rsc.org.

Research has utilized 1H NMR to assess the completion of reactions involving cinnamyl alcohol by monitoring the disappearance of vinylic proton resonances nsf.gov. Changes in NMR spectra can also indicate the conversion of this compound into other products . For instance, a change in the 13C NMR resonance of the methylene (B1212753) carbon has been observed upon conversion of this compound to a product bearing an oxygen atom .

NMR data for this compound can be referenced to internal standards like TMS or the residual solvent peaks (e.g., CDCl3) rsc.org.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds nist.gov. The IR spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending modes of its functional groups, such as C-H bonds in aromatic and alkene systems, C=C double bond, and the C-Br bond nist.gov. Conformance to a known IR spectrum is often used as a specification test for the quality of this compound avantorsciences.comthermofisher.com.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern when subjected to ionization nih.govnist.govguidechem.com. Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of GC with the detection power of MS, allowing for the identification of components in a mixture and their individual mass spectra nih.gov. The mass spectrum of this compound typically shows a molecular ion peak and characteristic fragment ions resulting from the cleavage of different bonds within the molecule nih.gov. This fragmentation pattern can help confirm the structure of the compound nih.gov.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and monitoring chemical reactions involving it.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a widely used technique for analyzing the purity and quantifying the amount of volatile organic compounds like this compound vwr.com. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of this compound is often specified based on GC analysis, with reported purities typically being 97% or higher vwr.comavantorsciences.comthermofisher.comtcichemicals.com. GC can be coupled with detectors such as Flame Ionization Detectors (FID) or mass spectrometers (GC-MS) for detection and identification of separated components rsc.org.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin layer chromatography (TLC) is a simple and rapid technique used for monitoring the progress of chemical reactions and assessing the purity of compounds tandfonline.comias.ac.in. TLC involves separating compounds on a thin layer of stationary phase coated on a plate, typically silica (B1680970) gel nsf.govtandfonline.com. Compounds are visualized using UV light or staining agents nsf.gov. In the context of this compound, TLC has been used to track reactions where it is a reactant or product tandfonline.com. The retention factor (Rf) value of this compound can be compared to starting materials and products to monitor the reaction's progress nsf.gov. TLC on silica gel plates with appropriate solvent systems is a common method for this purpose nsf.govtandfonline.comias.ac.in.

Column Chromatography for Purification

Column chromatography is a widely employed technique for the purification of this compound from reaction mixtures and for isolating this compound derivatives. This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).

Research has demonstrated the effectiveness of column chromatography in purifying this compound synthesized through various routes or obtained commercially. For instance, in the synthesis of substituted furan (B31954) derivatives, this compound was utilized, and the reaction mixture underwent purification by column chromatography on silica gel using a pentane/ether mixture as the eluent to isolate the desired products wiley-vch.de. Similarly, in the synthesis of cinnamylamines, column chromatography on silica gel with a mixture of n-hexane and ethyl acetate (B1210297) was used to purify cinnamyl alkyl ethers, which are derived from reactions involving this compound koreascience.kr. Another study involving the synthesis of quinazolinone derivatives also employed column chromatography on silica gel with hexane/ethyl acetate mixtures to purify the resulting cinnamyl-substituted compounds ijpsr.com. Purification by column chromatography on silica gel using EtOAc/hexane as eluents was also reported for the purification of methyl (E)-3-(2-((N-cinnamyl-4-methylphenyl)sulfonamido)phenyl)acrylate rsc.org. In the synthesis of Balsacone B and C, purification of crude products, including those derived from this compound, was achieved using column chromatography on silica gel with a DCM/MeOH mixture semanticscholar.org. An unexpected product, O-PhVDCQ, isolated from a reaction involving this compound, was purified by column chromatography using hexane-ethyl acetate uzh.ch.

These examples highlight the versatility of column chromatography with different solvent systems (e.g., pentane/ether, hexane/ethyl acetate, DCM/MeOH) and stationary phases (silica gel) for effectively purifying this compound and its reaction products, removing impurities and isolating target compounds for further analysis or reaction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound itself is often described as a liquid or oil, X-ray crystallography is invaluable for confirming the solid-state structures of this compound derivatives and products synthesized using this compound as a starting material.

Studies have successfully utilized X-ray crystallography to confirm the structures of compounds synthesized using this compound. For example, in research on the alkylation of 5-nitrobenzimidazol-2-one, the structures of dialkylated benzimidazolones obtained using this compound as an alkylating agent were confirmed by single-crystal X-ray diffraction studies imist.ma. X-ray crystallography was also used to confirm the structures of cinnamyl substituted quinazolinone derivatives, including identifying two isomers formed from methyl quinazolinone ijpsr.com. In the study of organometallic derivatives, the solid-state crystal structures of decoquinate (B1670147) derivatives, including one synthesized using this compound (O-PhVDCQ), were collected and validated using X-ray analysis uzh.ch. Furthermore, X-ray crystal structures have been determined for complexes incorporating cinnamyl ligands, providing detailed information about their molecular geometry and bonding acs.org. The technique has also been applied to analyze the structure of spiro-based derivatives obtained from the reaction of indigo (B80030) with this compound, revealing details about the stereochemistry and substituent disposition beilstein-journals.org.

Environmental and Safety Considerations in Research Applications

Hazard Assessment in Laboratory Settings

Working with cinnamyl bromide in a laboratory requires a thorough understanding of its potential hazards to ensure the safety of personnel and the research environment.

Irritating Properties and Potential Health Hazards

This compound is classified as corrosive and causes severe skin burns and eye damage. lobachemie.comthermofisher.comtcichemicals.comnih.govtcichemicals.comfishersci.caafgsci.comsigmaaldrich.com Direct contact can lead to serious injury. It is also a lachrymator, meaning it increases the flow of tears. thermofisher.com Inhalation of dusts, fumes, gases, mists, vapors, or spray should be avoided as it can cause respiratory tract irritation. ontosight.aitcichemicals.comafgsci.comfishersci.comangenechemical.com Symptoms of exposure can include severe skin burns and eye damage. lobachemie.comnih.govafgsci.comfishersci.com Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is essential when handling this compound. lobachemie.comthermofisher.comtcichemicals.comtcichemicals.comafgsci.comsigmaaldrich.comfishersci.comangenechemical.comchembk.comtcichemicals.com

The following table summarizes some key health hazards associated with this compound:

Hazard TypeEffect
Skin ContactCauses severe skin burns
Eye ContactCauses severe eye damage
InhalationMay cause respiratory tract irritation
OtherLachrymator

Flammability and Storage Requirements

This compound is combustible. thermofisher.comfishersci.com Its flash point is reported as 87 °C (188.6 °F) in a closed cup. thermofisher.comsigmaaldrich.comfishersci.com Containers may explode when heated. thermofisher.comfishersci.com Therefore, it is crucial to keep this compound away from heat, sparks, and flame. thermofisher.comfishersci.com

Proper storage is vital to maintain the stability of this compound and prevent hazardous situations. It should be stored in a well-ventilated place, with the container kept tightly closed. lobachemie.comthermofisher.comafgsci.comfishersci.com Recommended storage conditions often include keeping it in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. thermofisher.comafgsci.comfishersci.comfishersci.ca Some sources also recommend refrigeration (2-8 °C) and protection from light. thermofisher.comtcichemicals.comafgsci.comfishersci.comchembk.com

The following table outlines key flammability and storage information:

PropertyValue / Requirement
Flash Point87 °C (188.6 °F) (closed cup)
FlammabilityCombustible
StorageWell-ventilated, tightly closed container
Keep away fromHeat, sparks, flame, strong oxidizers, strong bases, moisture, direct sunlight
Recommended TempDry, cool place; some recommend 2-8 °C
Light SensitiveYes

Waste Management and Disposal Protocols in Research

Proper waste management and disposal of this compound are critical to minimize environmental impact and ensure safety. Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations. fishersci.comfishersci.ca

General protocols for handling spills and waste in a research setting include avoiding release to the environment. lobachemie.comthermofisher.comafgsci.comfishersci.ca Spills should be contained and cleaned up using appropriate methods, such as sweeping up and shoveling the material into suitable closed containers for disposal. thermofisher.comafgsci.comangenechemical.com Contaminated surfaces can be cleaned with an excess of water. lobachemie.com

Disposal of surplus and non-recyclable solutions should be handled by a licensed disposal company. afgsci.comhpc-standards.us The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. afgsci.com Contaminated packaging should be disposed of as unused product. afgsci.comhpc-standards.us

Environmental Impact of Research Practices

While specific detailed research findings on the environmental impact of this compound itself are limited in the provided information, general principles of chemical handling in research apply. Avoiding release of the chemical into drains or the environment is a standard precaution. afgsci.comangenechemical.comfishersci.cahpc-standards.us Safety data sheets indicate that the product contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants, but also state that no information on ecotoxicity, persistence, degradability, or bioaccumulative potential is available. thermofisher.comafgsci.comhpc-standards.us This lack of data emphasizes the importance of preventing environmental dispersion as a precautionary measure.

Research practices should aim to minimize waste generation and explore greener chemistry approaches where feasible. Proper handling and disposal protocols are the primary means of mitigating potential environmental impact in a research laboratory setting.

Q & A

Q. What are the optimal conditions for synthesizing cinnamyl bromide with high purity and yield?

this compound is commonly synthesized via an SN1 mechanism using benzyl alcohols and HBr in ether. White and Fife demonstrated that combining benzyl alcohol derivatives with HBr in anhydrous ether at 0–5°C yields rearranged allylic bromides (e.g., m- and p-substituted cinnamyl bromides) with minimal side products . For unsubstituted this compound, Hirabe et al. reported analogous conditions using stoichiometric HBr and controlled temperature to suppress polymerization . Purification typically involves distillation under reduced pressure (e.g., 60–80°C at 10–15 mmHg) to isolate the product.

Q. How can nucleophilic substitution reactions with this compound be optimized for regioselectivity?

In SN2 reactions, steric hindrance at the β-position of this compound often leads to α-substitution. For example, hydrazine monohydrate (30 equivalents) reacts with this compound in THF at room temperature to yield cinnamyl hydrazine (38) without disubstitution byproducts . For β-selectivity, copper-catalyzed allylic alkylation with organozinc reagents (e.g., diethylzinc) in THF at -60°C achieves 93% regioselectivity and 86% enantioselectivity using phosphoramidite ligands .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • HPLC : A C18 column (e.g., COSMOSIL 5C18-MS-II) with UV detection at 254 nm resolves this compound (retention time ~23 min) from impurities .
  • GC-MS : Used to monitor reaction progress and identify byproducts like cinnamyl alcohol or chloride during quenching .
  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 6.5–6.7 (m, vinyl protons), δ 4.7–4.9 (d, allylic CH₂Br) .

Advanced Research Questions

Q. How can enantioselective C–C bond formation be achieved using this compound?

Copper-catalyzed asymmetric allylic alkylation with this compound and dialkylzinc reagents (e.g., diethylzinc) in THF at -60°C yields chiral hydrocarbons with up to 86% enantiomeric excess (ee). Key factors include:

  • Ligand design : Phosphoramidite ligands (e.g., L17) enhance stereocontrol by coordinating to copper .
  • Solvent effects : Diglyme or THF stabilizes intermediates, improving regioselectivity (84–93%) .
  • Substrate scope : Substituted cinnamyl bromides (e.g., para-methoxy) retain high ee, but steric bulk reduces selectivity .

Q. What strategies resolve contradictions in mechanistic studies of this compound reactions?

Conflicting data on SN1 vs. SN2 pathways can arise from solvent polarity and leaving-group stability. For example:

  • SN1 dominance : In polar solvents (e.g., ether), oxonium ion intermediates form, favoring rearrangement products .
  • SN2 dominance : Non-polar solvents (e.g., THF) and bulky nucleophiles (e.g., organozinc) promote direct substitution . Quenching experiments with sulfuric acid (1 M) instead of NH₄Cl minimize post-reaction substitutions, aiding mechanistic clarity .

Q. How do substituents on this compound impact reactivity in cross-coupling reactions?

Palladium-catalyzed cross-coupling with triorganoindium reagents shows:

  • Electrophilic partners : this compound reacts with arylindium complexes to yield stilbene derivatives (75–88% yield) .
  • Substituent effects : Para-halogenated cinnamyl bromides (e.g., Br, Cl) maintain reactivity, while electron-donating groups (e.g., -OMe) reduce electrophilicity, requiring adjusted catalysts .

Methodological Considerations

Q. How to mitigate byproduct formation during this compound synthesis?

  • Temperature control : Maintain <5°C during HBr addition to suppress polymerization .
  • Purification : Use silica gel chromatography (hexane:EtOAc 9:1) or fractional distillation to separate allylic bromides from diastereomers .

Q. What are the limitations of current enantioselective methods with this compound?

  • Substrate constraints : Highly substituted allylic bromides (e.g., cyclic analogs) exhibit poor enantioselectivity (<50% ee) due to steric clashes .
  • Ligand limitations : Phosphoramidites require tailored modifications for non-cinnamyl substrates, necessitating iterative ligand screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.